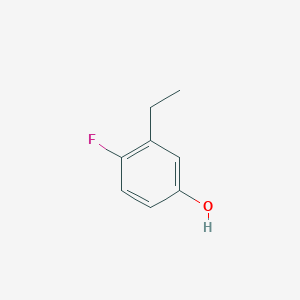

3-Ethyl-4-fluorophenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEJCZIQOHHOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Ethyl-4-fluorophenol (CAS 1243455-57-3): Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and advanced materials, the strategic placement of halogens and alkyl groups on phenolic scaffolds is a fundamental driver of molecular efficacy. 3-Ethyl-4-fluorophenol represents a highly specialized building block that perfectly balances lipophilicity, metabolic stability, and hydrogen-bonding capacity. This technical guide provides an in-depth analysis of its chemical properties, the mechanistic rationale for its use in drug design, and a self-validating experimental protocol for its synthesis.

Chemical Identity and Physicochemical Profiling

The utility of 3-ethyl-4-fluorophenol stems from its precise molecular architecture. The compound is officially registered under CAS number 1243455-57-3, with a molecular weight of 140.15 g/mol [1]. It belongs to a broader family of heavily utilized alkyl-fluorophenols, which are critical components in both custom pharmaceutical libraries and advanced agrochemical formulations[2].

To facilitate computational docking studies and procurement verification, the core quantitative data of 3-ethyl-4-fluorophenol is summarized below:

| Parameter | Value | Causality / Significance |

| Chemical Name | 3-Ethyl-4-fluorophenol | Standard IUPAC nomenclature. |

| CAS Registry Number | 1243455-57-3 | Unique identifier for chemical inventory and procurement[1]. |

| Molecular Formula | C8H9FO | Balances lipophilic (C, H) and polar (F, O) surface areas. |

| Molecular Weight | 140.15 g/mol | Optimal low molecular weight for Fragment-Based Drug Discovery (FBDD)[1]. |

| SMILES String | Oc1cc(CC)c(F)cc1 | Defines 3D topology for in silico screening and QSAR modeling. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Facilitates targeted interactions within protein binding pockets. |

Mechanistic Role in Drug Design: The Fluorine-Ethyl Synergy

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over a standard phenol ring. The design of 3-ethyl-4-fluorophenol is rooted in three mechanistic pillars:

-

Metabolic Shielding (The Fluorine Effect): Unsubstituted phenols are highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the para position, which often leads to the formation of reactive, hepatotoxic quinone intermediates. By installing a fluorine atom at the C4 (para) position, this metabolic liability is completely blocked. The C-F bond (~116 kcal/mol) is highly resistant to enzymatic cleavage, thereby prolonging the pharmacokinetic half-life of the parent drug.

-

Lipophilic Anchoring (The Ethyl Effect): The ethyl group at the C3 (meta) position provides a localized lipophilic bulk that is larger and more flexible than a methyl group. This allows the molecule to engage in stronger van der Waals interactions within hydrophobic sub-pockets of target receptors, improving overall binding affinity and membrane permeability.

-

pKa Modulation: Fluorine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the oxygen atom, lowering the pKa of the phenolic hydroxyl group compared to an unfluorinated analog. A lower pKa ensures that the hydroxyl group is a more potent hydrogen-bond donor at physiological pH (7.4).

Fig 1: Comparative metabolic pathways illustrating CYP450 blockade by para-fluorination.

Experimental Methodology: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the synthesis of 3-ethyl-4-fluorophenol must be approached through a self-validating protocol. The most reliable bench-scale method is the Balz-Schiemann reaction , starting from the readily available 4-amino-3-ethylphenol. This method avoids the regioselectivity issues common in direct electrophilic fluorination.

Step-by-Step Protocol: Balz-Schiemann Synthesis

Phase 1: Diazotization

-

Preparation: Suspend 4-amino-3-ethylphenol (1.0 equiv) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 equiv).

-

Thermal Control: Chill the reaction flask to 0 °C using an ice-brine bath. Causality: Strict temperature control prevents the premature degradation of the highly reactive diazonium intermediate.

-

Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 30 minutes.

-

Validation Checkpoint 1: The successful formation of the diazonium tetrafluoroborate salt is visually validated by the precipitation of a thick, pale solid.

Phase 2: Thermal Dediazoniation 5. Isolation: Filter the diazonium salt rapidly and wash with cold diethyl ether. Caution: Do not dry the salt completely, as dry diazonium salts pose a thermal explosion hazard. 6. Decomposition: Transfer the damp salt to a flask equipped with a reflux condenser and gently heat to 80 °C. 7. Validation Checkpoint 2: The reaction self-validates through the vigorous evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) fumes. The cessation of bubbling indicates reaction completion.

Phase 3: Purification and Analytical Validation 8. Extraction: Dilute the cooled residue with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Chromatography: Purify the crude oil via silica gel flash chromatography (Hexane/EtOAc gradient). 10. Validation Checkpoint 3 (Analytical): Confirm the structure using ¹⁹F NMR. The presence of a single, sharp resonance peak (typically around -115 to -120 ppm) orthogonally validates the successful incorporation of the fluorine atom at the para position.

Fig 2: Self-validating Balz-Schiemann synthetic workflow for 3-ethyl-4-fluorophenol.

Applications Beyond Pharmaceuticals

While primarily a medicinal chemistry building block, the unique electronic properties of the fluorophenol motif have driven its adoption in material science. For instance, fluorophenol derivatives are increasingly utilized in the synthesis of hydrogen-bond acidic polysiloxanes, which serve as highly sensitive layers in acoustic wave gas sensors for detecting chemical agents[3]. Furthermore, related halogenated derivatives, such as , demonstrate the versatility of this scaffold. By utilizing 3-ethyl-4-fluorophenol as a core, chemists can execute further electrophilic aromatic substitutions (like chlorination at the ortho position) to generate complex, multi-substituted benzenes for advanced agrochemical formulations.

References

-

MDPI (Sensors) - Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characterization. Available at:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Ethyl-4-fluorophenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds.[1][2][3] Its ability to provide detailed information about the chemical environment of individual atoms makes it an indispensable tool for researchers, scientists, and professionals in drug development and materials science.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-Ethyl-4-fluorophenol, a substituted phenol of interest in various chemical syntheses.

The precise structural elucidation of molecules like 3-Ethyl-4-fluorophenol is critical for understanding their reactivity, properties, and potential applications. This document will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a rationale grounded in the fundamental principles of NMR spectroscopy. Furthermore, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR data is provided, ensuring that the theoretical predictions can be reliably reproduced and validated in a laboratory setting.

Predicted ¹H NMR Spectrum of 3-Ethyl-4-fluorophenol

The ¹H NMR spectrum of 3-Ethyl-4-fluorophenol is predicted to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-donating hydroxyl and ethyl groups, and the electron-withdrawing fluorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-2 | 6.88 | Doublet | 1H | J = 2.9 |

| H-5 | 6.79 | Doublet of doublets | 1H | J = 8.8, 4.7 |

| H-6 | 6.85 | Doublet of doublets | 1H | J = 8.8, 2.9 |

| -OH | ~5.0 (variable) | Singlet (broad) | 1H | N/A |

| -CH₂- | 2.58 | Quartet | 2H | J = 7.6 |

| -CH₃ | 1.19 | Triplet | 3H | J = 7.6 |

Predicted data obtained from NMRdb.org[2][4]

Analysis of Predicted ¹H NMR Signals:

-

Aromatic Protons (H-2, H-5, H-6): The aromatic protons are found in the region of δ 6.8-7.0 ppm, which is typical for substituted benzenes.[5]

-

H-2: This proton is ortho to the hydroxyl group and meta to the ethyl and fluoro groups. Its predicted chemical shift of 6.88 ppm and its splitting into a doublet with a small coupling constant (J = 2.9 Hz) is due to coupling with H-6.

-

H-5: This proton is meta to the hydroxyl group and ortho to the fluoro group. The predicted doublet of doublets at 6.79 ppm arises from coupling to both H-6 (J = 8.8 Hz) and the fluorine atom (J = 4.7 Hz).

-

H-6: This proton is ortho to the ethyl group and meta to the hydroxyl and fluoro groups. It is predicted to appear as a doublet of doublets at 6.85 ppm due to coupling with H-5 (J = 8.8 Hz) and H-2 (J = 2.9 Hz).

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is predicted to appear as a broad singlet around 5.0 ppm. The absence of coupling to neighboring protons is due to rapid chemical exchange.[5]

-

Ethyl Group Protons (-CH₂- and -CH₃):

-

The methylene protons (-CH₂-) are deshielded by the adjacent aromatic ring and are predicted to resonate as a quartet at 2.58 ppm due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are predicted to appear as a triplet at 1.19 ppm due to coupling with the two methylene protons. The coupling constant for both the quartet and the triplet is predicted to be 7.6 Hz.

-

Predicted ¹³C NMR Spectrum of 3-Ethyl-4-fluorophenol

The ¹³C NMR spectrum of 3-Ethyl-4-fluorophenol provides complementary information for structural elucidation. The chemical shifts of the carbon atoms are influenced by the nature of the substituents and their positions on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 151.7 |

| C-2 | 116.3 |

| C-3 | 129.5 |

| C-4 | 155.8 (d, J = 238 Hz) |

| C-5 | 116.9 (d, J = 19 Hz) |

| C-6 | 125.1 |

| -CH₂- | 22.4 |

| -CH₃ | 15.9 |

Predicted data obtained from NMRdb.org[6]

Analysis of Predicted ¹³C NMR Signals:

-

Aromatic Carbons (C-1 to C-6):

-

C-1: This carbon, bonded to the hydroxyl group, is significantly deshielded and is predicted to appear at 151.7 ppm.

-

C-4: The carbon atom directly bonded to the fluorine atom (C-4) is predicted to have a chemical shift of 155.8 ppm and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 238 Hz.

-

C-3 and C-5: The carbons ortho and meta to the fluorine atom will also exhibit C-F coupling, though with smaller coupling constants. C-3 is predicted at 129.5 ppm, while C-5 is predicted at 116.9 ppm as a doublet with a two-bond coupling constant (²JCF) of around 19 Hz.

-

C-2 and C-6: These carbons are further from the fluorine and their chemical shifts are primarily influenced by the hydroxyl and ethyl groups, predicted at 116.3 ppm and 125.1 ppm, respectively.

-

-

Ethyl Group Carbons (-CH₂- and -CH₃): The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group are predicted to appear in the aliphatic region of the spectrum at 22.4 ppm and 15.9 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for preparing a sample of 3-Ethyl-4-fluorophenol and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.[7]

-

Sample Concentration:

-

For ¹H NMR, dissolve 5-10 mg of 3-Ethyl-4-fluorophenol in approximately 0.6-0.7 mL of the deuterated solvent.[7]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Key Structural Influences

The chemical shifts in 3-Ethyl-4-fluorophenol are a result of a combination of through-bond (inductive and resonance) and through-space effects from the various substituents.

Caption: Key electronic effects influencing the NMR chemical shifts in 3-Ethyl-4-fluorophenol.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-Ethyl-4-fluorophenol. The predicted chemical shifts and coupling constants are consistent with the established principles of NMR spectroscopy and the known electronic effects of hydroxyl, fluoro, and ethyl substituents on an aromatic ring. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this compound, allowing for the empirical validation of the theoretical predictions presented herein. This comprehensive analysis serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of substituted phenolic compounds.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

- Gunther, H. (2013).

- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.

-

LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 2. Visualizer loader [nmrdb.org]

- 3. app.nmrium.com [app.nmrium.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. scispace.com [scispace.com]

- 7. CASPER - Predict NMR Chemical Shifts [casper.organ.su.se]

What is the exact pKa value of 3-Ethyl-4-fluorophenol

An in-depth analysis of the acidity and experimental pKa determination of 3-Ethyl-4-fluorophenol, prepared for researchers, scientists, and drug development professionals.

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide focuses on 3-Ethyl-4-fluorophenol, a substituted phenol of interest in medicinal chemistry. While a definitive, experimentally-derived pKa value for this specific compound is not cataloged in readily accessible literature, this document provides a comprehensive analysis based on first principles of physical organic chemistry. We will deconstruct the electronic effects of the ethyl and fluoro substituents to provide a robust pKa estimation. Furthermore, this guide presents detailed, field-proven protocols for the empirical determination of pKa using potentiometric titration and UV-Vis spectrophotometry, empowering researchers to ascertain precise values for this and other novel compounds.

Part 1: Theoretical Framework and pKa Estimation for 3-Ethyl-4-fluorophenol

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. The parent phenol molecule has a pKa of approximately 10.0.[1][2] This acidity is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18) because the negative charge of the phenoxide ion is delocalized across the aromatic ring through resonance, stabilizing the anion.[1][2]

Substituents on the aromatic ring can dramatically alter this acidity by either stabilizing or destabilizing the phenoxide ion through a combination of inductive and resonance effects.[3][4][5]

-

Inductive Effects (I): These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (-I effect) pull electron density from the ring, further stabilizing the negative charge of the phenoxide and increasing acidity (lowering pKa).[6] Electron-donating groups (+I effect) push electron density into the ring, destabilizing the phenoxide and decreasing acidity (raising pKa).[3]

-

Resonance (Mesomeric) Effects (M): These occur in conjugated systems and involve the delocalization of pi electrons. Electron-withdrawing groups via resonance (-M effect) provide additional delocalization for the phenoxide's negative charge, significantly increasing acidity. Electron-donating groups via resonance (+M effect) can destabilize the anion.

Analysis of Substituents on 3-Ethyl-4-fluorophenol

-

4-Fluoro Substituent: The fluorine atom, positioned para to the hydroxyl group, exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[6][7] This effect stabilizes the phenoxide ion. While fluorine also has a resonance-donating effect (+M) via its lone pairs, the inductive effect is dominant for halogens. The net result is an increase in acidity. For comparison, the pKa of 4-fluorophenol is approximately 9.89-9.9, making it slightly more acidic than phenol.[7][8]

-

3-Ethyl Substituent: The ethyl group, positioned meta to the hydroxyl group, is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which push electron density into the aromatic ring.[3][9] This added electron density destabilizes the negatively charged phenoxide ion, making the phenol less acidic. Because the ethyl group is in the meta position, it cannot exert a direct resonance effect on the phenoxide oxygen. The pKa of 3-methylphenol (m-cresol), a close analog, is 10.1, demonstrating this acid-weakening effect.

Estimated pKa Value

The pKa of 3-Ethyl-4-fluorophenol is a balance of these two opposing electronic effects:

-

The acid-strengthening effect of the 4-fluoro group.

-

The acid-weakening effect of the 3-ethyl group.

Starting from the baseline of phenol (pKa ≈ 10.0), the para-fluoro group would lower the pKa towards ~9.9. The meta-ethyl group would raise it. Given that the inductive effect of the ethyl group will partially counteract the stabilizing effect of the fluorine, the pKa of 3-Ethyl-4-fluorophenol is estimated to be slightly higher than that of 4-fluorophenol but likely very close to that of unsubstituted phenol.

| Compound | Substituents | Key Electronic Effect(s) | Experimental pKa |

| Phenol | -H | Baseline | ~10.0[2] |

| 4-Fluorophenol | 4-F | Strong -I (acid-strengthening) | 9.89[8] |

| 3-Methylphenol | 3-CH₃ | +I, Hyperconjugation (acid-weakening) | 10.1 |

| 3-Ethyl-4-fluorophenol | 3-C₂H₅, 4-F | Opposing -I and +I effects | ~9.9 - 10.1 (Estimated) |

Part 2: Gold-Standard Experimental Protocols for pKa Determination

For drug development and quantitative structure-activity relationship (QSAR) studies, a precise, experimentally determined pKa is indispensable. The following protocols for potentiometric titration and UV-Vis spectrophotometry represent robust, validated methods for its determination.

Method 1: Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[10] The principle involves the gradual addition of a titrant (a strong base for an acidic analyte like a phenol) to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[11][12]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[11]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 3-Ethyl-4-fluorophenol in a suitable solvent. If solubility in water is low, a co-solvent like methanol or DMSO may be used, but the final pKa will be an apparent pKa (pKa') specific to that solvent system.

-

Dilute the solution to a known concentration, typically between 1 mM and 10 mM.[11]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with pH measurements in the basic range.[11]

-

Immerse the calibrated pH electrode and the tip of the titrant-delivery burette into the solution. Ensure gentle stirring with a magnetic stir bar.

-

-

Titration Procedure:

-

Begin titrating with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[13]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the first or second derivative of the curve.

-

The pKa is the pH value recorded at exactly half the volume of the equivalence point.[11]

-

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the acidic proton, where the protonated (HA) and deprotonated (A⁻) forms exhibit distinct UV-Vis absorbance spectra.[14] It is highly sensitive and requires significantly less sample than potentiometry.[12][14]

-

Wavelength Selection:

-

Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of 3-Ethyl-4-fluorophenol at a fixed concentration (e.g., 0.1-0.2 mM).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for these solutions to determine the spectra of the pure protonated (HA) and deprotonated (A⁻) species.

-

Identify one or more analytical wavelengths where the difference in absorbance between the two species is maximal.[14]

-

-

Buffer & Sample Preparation:

-

Prepare a series of buffers with accurately known pH values, typically spanning a range of ±2 pH units around the estimated pKa (e.g., from pH 8 to pH 12).[14]

-

Prepare a set of samples by adding a small, constant volume of a stock solution of 3-Ethyl-4-fluorophenol to each buffer solution. Ensure the final concentration of the analyte is identical across all samples.[14]

-

-

Absorbance Measurement:

-

Using a calibrated spectrophotometer, measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s).[15]

-

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.[12]

-

The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (absorbance of HA) and maximum (absorbance of A⁻) values.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AHA is the absorbance of the pure acid form, and AA⁻ is the absorbance of the pure base form.

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Part 3: Synthesis and Relevance in Drug Development

Substituted fluorophenols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[16] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The synthesis of 3-Ethyl-4-fluorophenol itself is not widely documented, but general methods for creating substituted fluorophenols often involve multi-step processes starting from commercially available precursors like fluoroanilines or by employing oxidative fluorination techniques on corresponding phenols.[16][17][18][19] Understanding the pKa of such an intermediate is crucial for optimizing reaction conditions (e.g., in reactions where the phenoxide is a nucleophile) and for predicting the properties of the final active pharmaceutical ingredient (API).

Conclusion

While an exact experimental pKa value for 3-Ethyl-4-fluorophenol is not available in the public domain, a detailed analysis of its substituent effects allows for a reliable estimation of its pKa to be in the 9.9 - 10.1 range. The acid-strengthening inductive effect of the 4-fluoro group is tempered by the acid-weakening inductive and hyperconjugation effects of the 3-ethyl group. For applications in drug development that demand high precision, this guide provides comprehensive, step-by-step protocols for determining the pKa value empirically using either potentiometric titration or UV-Vis spectrophotometry. These methods provide the accuracy and reliability required for building robust QSAR models and for the successful development of novel therapeutics.

References

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide . Chemagination. Available from: [Link]

-

Box, K., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates . Journal of Medicinal Chemistry. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available from: [Link]

-

Avdeef, A., et al. Development of Methods for the Determination of pKa Values . European Journal of Pharmaceutical Sciences. Available from: [Link]

-

Herrador, M. Á., & López, A. G. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator . Scientific Research Publishing. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Available from: [Link]

-

Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C . ResearchGate. Available from: [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration . Mettler Toledo. Available from: [Link]

-

Chemistry Phenol Acidity . SATHEE JEE. Available from: [Link]

-

pKa of a dye: UV-VIS Spectroscopy . Course Hero. Available from: [Link]

-

Acidity of Alcohols and Phenols . OpenOChem Learn. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available from: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. Available from: [Link]

-

The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect . Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

-

Acidity of Phenols, Effect of Substituents on Acidity . Pharmaguideline. Available from: [Link]

-

3-Ethyl-4-fluorophenol — Chemical Substance Information . NextSDS. Available from: [Link]

-

4-ethyl-3-fluorophenol — Chemical Substance Information . NextSDS. Available from: [Link]

-

Liptak, M. D., et al. Absolute pKa determinations for substituted phenols . SciSpace. Available from: [Link]

-

Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One] . Science Publications. Available from: [Link]

-

Chapter 24: Phenols . University of Calgary. Available from: [Link]

-

IEF-PCM Calculations of Absolute pKa for Substituted Phenols in Dimethyl Sulfoxide and Acetonitrile Solutions . The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

4-ethyl-3-fluorophenol . Appchem. Available from: [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols . L. M. College of Pharmacy. Available from: [Link]

-

Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions . Collection of Czechoslovak Chemical Communications. Available from: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 . Available from: [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib . ResearchGate. Available from: [Link]

-

Q5. In the box below, you are given the pKa values for a series of compounds... . University of Massachusetts Boston. Available from: [Link]

-

4-ethyl-3-fluorophenol . Active Biopharma Corp. Available from: [Link]

-

4-ethyl-3-fluorophenol (C8H9FO) . PubChemLite. Available from: [Link]

-

pKa Data Compiled by R. Williams . ACS Division of Organic Chemistry. Available from: [Link]

-

pKa Data Compiled by R. Williams . Available from: [Link]

Sources

- 1. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. Chemistry Phenol Acidity | SATHEE JEE [satheejee.iitk.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. sips.org.in [sips.org.in]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. CCCC 2002, Volume 67, Issue 10, Abstracts pp. 1467-1478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 17. Page loading... [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

A Guide to the Infrared Spectrum of 3-Ethyl-4-fluorophenol: Analysis and Interpretation for Researchers

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-Ethyl-4-fluorophenol, a substituted aromatic compound of interest in pharmaceutical and materials science research. As a molecule combining a hydroxyl group, a halogen substituent, and an alkyl chain on a benzene ring, its IR spectrum presents a rich source of structural information. This document will deconstruct the expected spectral features, explain the underlying vibrational principles, and provide a robust experimental protocol for obtaining high-quality data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

The Structural Significance of 3-Ethyl-4-fluorophenol in IR Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structure.[1][2] In 3-Ethyl-4-fluorophenol, the vibrational characteristics of the hydroxyl (O-H), carbon-fluorine (C-F), and ethyl (C₂H₅) groups, as well as the 1,2,4-trisubstituted aromatic ring, give rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and studying intermolecular interactions.

The positions of the substituents are critical. The fluorine atom at position 4 and the ethyl group at position 3 exert distinct electronic effects (inductive and resonance) that influence the vibrational frequencies of the entire molecule.[3][4] For instance, the strong electronegativity of fluorine can modulate the acidity and hydrogen-bonding behavior of the phenolic O-H group, which is observable in the IR spectrum.[3] This guide will systematically explore these influences.

Predicted Infrared Absorption Peaks for 3-Ethyl-4-fluorophenol

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be synthesized from data on analogous compounds such as 4-fluorophenol, ethylphenols, and other trisubstituted benzene derivatives.[5][6][7] The following table summarizes the expected key absorption bands, their vibrational origins, and interpretive notes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity & Notes |

| 3600–3200 | O–H Stretch | Phenolic Hydroxyl | Strong, Broad. The broadness is a hallmark of intermolecular hydrogen bonding.[8][9] The peak position for a "free" (unassociated) O-H in a dilute, non-polar solvent would be sharper and at a higher frequency (~3610 cm⁻¹).[10][11] |

| 3100–3000 | C–H Stretch | Aromatic Ring | Medium to Weak. Multiple sharp peaks are characteristic of C(sp²)–H bonds on the benzene ring.[8][12] |

| 2975–2850 | C–H Stretch | Ethyl Group (CH₃, CH₂) | Medium to Strong. Asymmetric and symmetric stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.[6][13] |

| 1610–1585, 1500–1400 | C=C Stretch | Aromatic Ring | Medium to Strong. Aromatic rings typically show two or more bands in this region due to ring stretching vibrations.[8][12] |

| ~1470–1440 | C–H Bend | Ethyl Group (CH₂, CH₃) | Medium. Scissoring and asymmetric bending modes of the alkyl substituent. |

| ~1260 & ~1225 | C–O Stretch & C–F Stretch | Phenolic C–O, Aromatic C–F | Strong. These modes are often coupled in fluorophenols.[10][11] The phenolic C-O stretch typically appears at a higher frequency than in aliphatic alcohols.[8] The C-F stretch is also very strong. |

| 1175–1000 | In-plane C–H Bending | Aromatic Ring | Weak to Medium. Multiple bands can appear in this region. |

| 880–860 | Out-of-plane C–H Bending | 1,2,4-Trisubstituted Ring | Strong. This is a highly diagnostic band. The 1,2,4-substitution pattern with two adjacent free hydrogen atoms gives rise to a strong absorption in this specific range.[14][15] |

In-Depth Analysis of Key Vibrational Regions

The Hydroxyl (O-H) Stretching Region (3600–3200 cm⁻¹)

The O-H stretching vibration is highly sensitive to its environment. In a condensed phase (liquid or solid), the 3-Ethyl-4-fluorophenol molecules will form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency (e.g., ~3350 cm⁻¹) and broaden significantly compared to a free hydroxyl group.[9] The electronegativity of the para-fluorine substituent can influence the acidity of the proton, potentially affecting the strength and nature of this hydrogen bonding.

The C-H Stretching Region (3100–2850 cm⁻¹)

A key diagnostic step in interpreting an IR spectrum is to draw a line at 3000 cm⁻¹.[13]

-

Above 3000 cm⁻¹: Peaks in the 3100–3000 cm⁻¹ range are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[8]

-

Below 3000 cm⁻¹: Stronger peaks in the 2975–2850 cm⁻¹ range arise from the C-H bonds of the sp³ hybridized carbons in the ethyl group.[13] The presence of distinct peaks in both regions is a clear indicator of a molecule containing both aromatic and aliphatic C-H bonds.

The Fingerprint Region (1600–650 cm⁻¹)

This region contains a wealth of complex, overlapping vibrations that are unique to the molecule.

-

Aromatic C=C Stretching (1610–1400 cm⁻¹): The benzene ring has several stretching modes that appear as a pair or series of sharp peaks. Their positions can be subtly influenced by the electronic nature of the substituents.[14]

-

Coupled C–O and C–F Vibrations (~1260-1220 cm⁻¹): Studies on 4-fluorophenol have shown that the C-F and C-O stretching vibrations are not isolated but are strongly coupled with other ring modes.[10][11] This results in strong, complex absorption patterns in this area, which are highly characteristic of the fluorophenol moiety.

-

Out-of-Plane C–H Bending (880–860 cm⁻¹): The substitution pattern on a benzene ring can often be determined by analyzing the strong bands in the 900-700 cm⁻¹ region.[16] For 3-Ethyl-4-fluorophenol, a 1,2,4-trisubstituted pattern, the two adjacent hydrogen atoms at positions 5 and 6 will give rise to a characteristic strong out-of-plane bending (wagging) vibration. A strong band is expected between 860-900 cm⁻¹.[14][15]

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality IR spectrum of 3-Ethyl-4-fluorophenol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its simplicity and minimal sample preparation.[1][17]

Objective: To acquire a mid-infrared spectrum (4000–400 cm⁻¹) of 3-Ethyl-4-fluorophenol for structural verification.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond or ZnSe crystal)

-

Sample of 3-Ethyl-4-fluorophenol

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium.

-

Purge the instrument with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Use the following parameters: 16 to 32 scans co-added, 4 cm⁻¹ resolution.

-

This background will be automatically subtracted from the sample spectrum by the instrument software.[17]

-

-

Sample Analysis:

-

Place a small drop of the 3-Ethyl-4-fluorophenol sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the sample from the ATR crystal using a lint-free wipe and isopropanol.

-

Process the resulting spectrum using the instrument software (e.g., baseline correction, normalization) as needed.

-

The logical flow for this experimental protocol is visualized below.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Logical Framework for Spectral Interpretation

A systematic approach is crucial for accurate spectral interpretation. The following diagram outlines the decision-making process for analyzing the spectrum of an unknown sample suspected to be 3-Ethyl-4-fluorophenol.

Caption: Decision tree for IR spectral analysis of 3-Ethyl-4-fluorophenol.

Conclusion

The infrared spectrum of 3-Ethyl-4-fluorophenol is a composite of characteristic absorptions that, when analyzed systematically, provide definitive structural confirmation. The key diagnostic features are the broad O-H stretch indicative of hydrogen bonding, the presence of both aromatic and aliphatic C-H stretches, strong and complex C-O/C-F coupled vibrations in the upper fingerprint region, and a strong out-of-plane bending mode confirming the 1,2,4-trisubstitution pattern. By following the outlined experimental protocol and interpretive logic, researchers can confidently use FTIR spectroscopy to verify and characterize this important chemical entity.

References

-

Michalska, D., & Wysokiński, R. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 107(20), 3915–3925. Available at: [Link]

-

Tobias, D. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 41, 188-193. Available at: [Link]

-

Salehi, S. M., et al. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. arXiv preprint arXiv:2206.10398. Available at: [Link]

-

Michalska, D., & Wysokiński, R. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. Academia.edu. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol... [Image]. Available at: [Link]

-

Salehi, S. M., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 24(40), 24699-24711. Available at: [Link]

-

Schuur, J. H., et al. (1996). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 68(17), 2943–2952. Available at: [Link]

-

Wysokiński, R., & Michalska, D. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 107(20), 3915-3925. Available at: [Link]

-

Brown, D. (2026). Infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Wulandari, L., et al. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 21(1), 21-26. Available at: [Link]

-

Spangenberg, T. (2021). HPTLC and FTIR Fingerprinting of Olive Leaves Extracts and ATR-FTIR Characterisation of Major Flavonoids and Polyphenolics. Semantic Scholar. Available at: [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

-

Siesler, H. W. (n.d.). 5.3.2 Benzene and its derivatives. University of Duisburg-Essen. Available at: [Link]

-

Bouyanfif, A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 13, 843688. Available at: [Link]

-

ResearchGate. (2020). Quantification of phenolic acids by partial least squares Fourier‐transform infrared (PLS‐FTIR) in extracts of medicinal plants. Available at: [Link]

-

Al-Hilphy, A. R. S., et al. (2025). Secondary Metabolites Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum Vulgare) Aerial Parts. SAR Publication. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sarpublication.com [sarpublication.com]

- 3. (PDF) Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arxiv.org [arxiv.org]

- 11. Hydration dynamics and IR spectroscopy of 4-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02857C [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 15. instanano.com [instanano.com]

- 16. academics.nat.tum.de [academics.nat.tum.de]

- 17. benchchem.com [benchchem.com]

Thermodynamic Properties and Melting Point of 3-Ethyl-4-fluorophenol: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a cornerstone of success. These parameters govern everything from synthetic feasibility and purification strategies to formulation, bioavailability, and stability. This guide focuses on 3-Ethyl-4-fluorophenol, a substituted phenol of interest. A thorough review of current scientific literature reveals a notable absence of published experimental data for its specific thermodynamic properties, including its melting point.

This document, therefore, serves a dual purpose. First, it transparently addresses this data gap. Second, and more importantly, it provides a comprehensive framework of established, rigorous methodologies for the experimental determination and theoretical estimation of these critical properties. By synthesizing field-proven protocols with an understanding of the underlying thermodynamic principles, this guide empowers researchers to confidently characterize 3-Ethyl-4-fluorophenol and analogous novel chemical entities.

Introduction: The Criticality of Thermodynamic Data in Pharmaceutical Development

Substituted phenols are a prevalent structural motif in medicinal chemistry, valued for their synthetic versatility and role as key pharmacophores. The thermodynamic properties of such compounds are not mere academic data points; they are critical predictors of a drug candidate's behavior. The melting point, for instance, is a primary indicator of a compound's purity and provides insights into the strength of its crystal lattice.[1][2] Properties such as the enthalpy of fusion and sublimation are essential for developing stable crystalline forms, predicting solubility, and designing energy-efficient manufacturing processes like lyophilization.[3][4] For a molecule like 3-Ethyl-4-fluorophenol, understanding these characteristics is the first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Identity and Structural Context

While experimental thermodynamic data is not publicly available, the fundamental identity of 3-Ethyl-4-fluorophenol is established.

-

Chemical Name: 3-Ethyl-4-fluorophenol

-

CAS Number: 1243455-57-3[5]

-

Molecular Formula: C₈H₉FO

-

Molecular Weight: 140.16 g/mol

To provide a predictive context, it is instructive to compare this molecule with its known structural isomers and analogs. The subtle shifts in substituent positions can lead to significant differences in physical properties due to changes in intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

Table 1: Comparison of 3-Ethyl-4-fluorophenol with Structural Analogs

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 3-Ethyl-4-fluorophenol | 1243455-57-3 | C₈H₉FO | Not Reported | Not Reported |

| 4-Ethylphenol | 123-07-9 | C₈H₁₀O | 45.1[6] | 218-219[7] |

| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 43-46[8] | 185[8] |

| 2-Ethyl-4-fluorophenol | 398-71-0 | C₈H₉FO | Not Reported | Not Reported |

| 3-Ethyl-5-fluorophenol | 1243390-46-6 | C₈H₉FO | Not Reported | Not Reported |

Data for isomers other than the target compound are provided for comparative and predictive purposes.

Experimental Determination of the Melting Point

The melting point is the most fundamental thermal property determined for a new crystalline solid. It provides a sharp, clear indication of purity; impurities typically depress the melting point and broaden the melting range.[1][2] The following protocol outlines a robust method for its determination.

Causality in Protocol Design

The chosen method, capillary melting point determination, is a classic and reliable technique. The key to accuracy is a slow, controlled heating rate near the melting point.[1] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.[2] An initial rapid determination is used to efficiently locate the approximate melting range, followed by a meticulous, slow determination for accuracy.

Step-by-Step Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount (approximately 10-20 mg) of dry 3-Ethyl-4-fluorophenol onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even packing into the capillary tube.

-

Obtain a capillary tube sealed at one end. Invert the tube and press the open end into the powder. A small amount of sample will be forced into the open end.

-

-

Packing the Sample:

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom.

-

Alternatively, drop the capillary tube (sealed end down) through a long glass tube (e.g., a 1-meter length of tubing) onto the benchtop. The repeated impacts will tightly pack the sample.

-

The final packed sample height should be between 2-3 mm for optimal heat transfer and clear visual observation.

-

-

Apparatus Setup (Digital Melting Point Apparatus, e.g., Mel-Temp):

-

Ensure the heating block is clean and has cooled to at least 15-20°C below the anticipated melting point.[1]

-

Insert the packed capillary tube into one of the sample holders in the heating block.

-

Insert a calibrated thermometer or ensure the digital thermometer is functioning correctly.

-

-

Measurement:

-

Rapid (Approximate) Determination: Set a rapid heating rate (e.g., 10-20°C per minute).[9] Observe the sample and record the approximate temperature range at which it melts.

-

Accurate (Slow) Determination: Allow the apparatus to cool. Set the starting temperature to at least 15°C below the approximate melting point found in the previous step.[1]

-

Set a slow heating rate of 1-2°C per minute.

-

Record the temperature (T₁) at which the first liquid droplet appears.

-

Record the temperature (T₂) at which the entire sample has turned into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Repeat the accurate determination at least twice to ensure reproducibility. The results should be consistent.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Advanced Thermodynamic Characterization

For drug development, a more profound understanding of a compound's thermal behavior is necessary. Techniques like Differential Scanning Calorimetry (DSC) provide a wealth of information beyond the melting point.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique can precisely determine the melting temperature (Tₘ), but also quantifies the energy required for the phase transition, known as the enthalpy of fusion (ΔHfus) .[10]

Experimental Rationale: The enthalpy of fusion is a direct measure of the energy needed to break the crystal lattice forces. A higher ΔHfus suggests a more stable, tightly packed crystal structure, which often correlates with lower solubility and higher physical stability. This is critical information for pre-formulation scientists.

Protocol Outline:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Ethyl-4-fluorophenol into an aluminum DSC pan. Crimp the pan with a lid, sometimes with a pinhole to allow for the release of any volatiles.[10]

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

-

Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting temperature, and the integrated area of the peak is proportional to the enthalpy of fusion.[10][11][12]

Enthalpies of Sublimation and Vaporization

The enthalpies of sublimation (solid to gas) and vaporization (liquid to gas) are crucial for understanding a compound's volatility and for developing processes like freeze-drying. These can be determined using techniques such as high-temperature Calvet microcalorimetry or by measuring vapor pressure at different temperatures using the Knudsen effusion technique.[13] While complex, these methods provide a complete thermodynamic profile of the compound's phase transitions.[3][4]

Predictive Approaches and Computational Insights

In the absence of experimental data, predictive methods grounded in the properties of known analogs and computational chemistry are invaluable.

-

Analog Analysis: As shown in Table 1, the melting point of 4-ethylphenol is 45.1°C and that of 4-fluorophenol is 43-46°C.[6][8] The introduction of a fluorine atom ortho to the ethyl group in 3-Ethyl-4-fluorophenol is expected to influence the melting point through changes in crystal packing and intermolecular hydrogen bonding patterns. A reasonable starting hypothesis would be a melting point in a similar range, though this requires experimental verification.

-

Computational Chemistry: Ab initio and Density Functional Theory (DFT) methods can calculate gas-phase enthalpies of formation and other thermodynamic properties.[13][14][15] These computational studies can predict the relative stabilities of different isomers and provide theoretical values for properties like bond dissociation enthalpies, which are relevant to the molecule's antioxidant potential and degradation pathways.[15][16]

Conclusion

While the specific thermodynamic properties of 3-Ethyl-4-fluorophenol remain to be experimentally determined and published, a clear and robust pathway for their characterization exists. The foundational step is the precise determination of the melting point, a key indicator of purity and identity, using the detailed capillary method protocol. For a comprehensive profile essential for drug development, this should be followed by advanced analysis using Differential Scanning Calorimetry to quantify the enthalpy of fusion. By integrating these proven experimental techniques with predictive insights from structural analogs and computational modeling, researchers can build the complete thermodynamic understanding required to advance novel molecules like 3-Ethyl-4-fluorophenol through the development pipeline.

References

-

University of Calgary. Melting point determination. Available from: [Link]

-

University of Massachusetts Lowell. EXPERIMENT (3). Determination of the melting point. Available from: [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. Available from: [Link]

-

NextSDS. 3-Ethyl-4-fluorophenol — Chemical Substance Information. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

ResearchGate. Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols | Request PDF. Available from: [Link]

-

University of Houston-Downtown. Experiment 1 - Melting Points. Available from: [Link]

-

NextSDS. 3-ethyl-5-fluorophenol — Chemical Substance Information. Available from: [Link]

-

CORE. Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols J. Chem. Thermodynamics. Available from: [Link]

-

MDPI. Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. Available from: [Link]

-

ACS Publications. Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols | The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. Flow microcalorimetric studies of phenol and its chlorinated derivatives and a theoretical evaluation of their possible inhibition mode on Chromobacterium violaceum respiration. Available from: [Link]

-

NIH. Thermal Characterization and Heat Capacities of Seven Polyphenols - PMC. Available from: [Link]

-

NIST. Energetics of the OH Bond in Phenol and Substituted Phenols. Available from: [Link]

-

ResearchGate. Differential scanning calorimetry thermograms of phenol-rich grape pomace extract (PRE), pure coatings (sodium alginate, SA). Available from: [Link]

-

National Institute of Standards and Technology. Phenol - the NIST WebBook. Available from: [Link]

-

Chemical Synthesis Database. (3-ethyl-4-fluorophenyl)methanol. Available from: [Link]

-

ACS Publications. DFT/B3LYP Study of the Substituent Effect on the Reaction Enthalpies of the Individual Steps of Single Electron Transfer−Proton Transfer and Sequential Proton Loss Electron Transfer Mechanisms of Phenols Antioxidant Action | The Journal of Physical Chemistry A. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Available from: [Link]

-

PrepChem.com. Preparation of 4-fluorophenol. Available from: [Link]

-

NIH. 3-Ethyl-4-fluoropentanal | C7H13FO | CID 105427669 - PubChem. Available from: [Link]

-

Wikipedia. 4-Ethylphenol. Available from: [Link]

-

The Good Scents Company. 4-ethyl phenol p-ethylphenol. Available from: [Link]

-

NIST/TRC Web Thermo Tables (WTT). 4-ethylphenol -- Critically Evaluated Thermophysical Property Data. Available from: [Link]

-

Cheméo. Chemical Properties of Phenol, 3-ethyl-4-methyl- (CAS 6161-67-7). Available from: [Link]

-

Semantic Scholar. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. Available from: [Link]

-

MDPI. Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Available from: [Link]

-

MDPI. (PDF) Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Available from: [Link]

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. nextsds.com [nextsds.com]

- 6. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 7. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Flow microcalorimetric studies of phenol and its chlorinated derivatives and a theoretical evaluation of their possible inhibition mode on Chromobacterium violaceum respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nist.gov [nist.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Ethyl-4-fluorophenol in Biological Assays

Preamble: Charting a Course for a Novel Chemical Entity

The compound 3-Ethyl-4-fluorophenol represents a novel chemical entity for which the mechanism of action in biological systems remains to be fully elucidated. Its structure—a phenol ring substituted with an ethyl group and an electron-withdrawing fluorine atom—suggests a potential for diverse biological activities. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Phenolic compounds, in general, are known to possess a wide range of properties, including antimicrobial and signaling modulation activities.[3][4][5]

This guide eschews a conventional template to provide a dynamic, logic-driven framework for the comprehensive investigation of 3-Ethyl-4-fluorophenol. As a Senior Application Scientist, my objective is to present a self-validating, multi-pronged research program that moves from broad phenotypic observation to precise molecular target identification and pathway deconvolution. We will treat this molecule not as a known quantity, but as a true unknown, detailing the strategic decisions and causal logic behind each experimental phase.

Phase 1: Foundational Bioactivity Profiling & Target Class Hypothesis

The initial phase is designed to cast a wide net, identifying the broad biological impact of 3-Ethyl-4-fluorophenol. This is a crucial step to generate initial hypotheses and guide the more focused investigations of subsequent phases.[6][7]

Phenotypic Screening: Observing the Effect

The first principle of mechanism of action (MoA) studies is to establish a clear, reproducible phenotype. We must first determine what the compound does at a cellular level.

-

Cytotoxicity and Viability Assays: A primary screen across a diverse panel of human cell lines (e.g., NCI-60 panel) is essential. This will reveal if the compound is inert, broadly cytotoxic, or exhibits selective activity against specific cell types (e.g., cancer cells of a particular lineage).

-

Antimicrobial Assays: Given the known antimicrobial properties of phenols, parallel screening against a panel of bacteria (Gram-positive and Gram-negative) and fungi is warranted.[4][8] The mechanism could involve membrane disruption, a known effect of compounds like 4-ethylphenol.

Table 1: Representative Data from Initial Phenotypic Screening

| Assay Type | Cell Line / Organism | Endpoint | Result (EC50 / MIC) |

| Cell Viability | A549 (Lung Cancer) | Resazurin Reduction | > 100 µM |

| Cell Viability | MCF-7 (Breast Cancer) | Resazurin Reduction | 12.5 µM |

| Cell Viability | HepG2 (Liver Cancer) | Resazurin Reduction | 8.7 µM |

| Antimicrobial | S. aureus | Minimum Inhibitory Conc. | 32 µg/mL |

| Antimicrobial | E. coli | Minimum Inhibitory Conc. | > 256 µg/mL |

Causality: The hypothetical data in Table 1 suggest a selective cytotoxic effect on specific cancer cell lines and Gram-positive bacteria. This immediately narrows our focus from a general toxin to a compound with potential target specificity.

In Silico Target Prediction: From Structure to Hypothesis

Computational methods allow for the generation of initial, testable hypotheses before committing to resource-intensive wet lab experiments.[9]

-

Ligand-Based Approaches: We would perform similarity searches against chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with similar scaffolds. The 3-(1-Aminoethyl)-4-fluorophenol scaffold, for example, is known to be used in the development of kinase inhibitors.[1] This suggests that protein kinases are a plausible target class for 3-Ethyl-4-fluorophenol.

-

Receptor-Based Approaches (Molecular Docking): Based on the kinase hypothesis, we would perform docking studies against the ATP-binding pockets of a panel of kinases known to be dysregulated in breast and liver cancer.

Phase 2: Molecular Target Identification & Validation

This phase is the crux of the investigation, designed to definitively identify the direct molecular binding partner(s) of 3-Ethyl-4-fluorophenol. A combination of methods is required for robust validation.[6][10][11][12]

Unbiased Target Discovery: Fishing for the Protein Partner

Affinity-based approaches use the compound as "bait" to capture its interacting proteins from a complex cellular lysate.[6][10]

Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry

-

Synthesis: Synthesize a derivative of 3-Ethyl-4-fluorophenol with a linker and an affinity tag (e.g., biotin). A key consideration is the attachment point of the linker, which should be chosen to minimize disruption of the pharmacophore.

-

Lysate Preparation: Prepare a native protein lysate from a sensitive cell line (e.g., HepG2, based on our hypothetical screen).

-

Incubation: Incubate the biotinylated compound with the lysate. A crucial control is a parallel incubation with an excess of the original, untagged 3-Ethyl-4-fluorophenol to competitively inhibit the binding of the tagged compound to its specific targets.

-

Capture: Use streptavidin-coated magnetic beads to capture the biotinylated compound and its bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads, denature them, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: True binding partners will be significantly enriched in the sample treated with the biotinylated probe compared to the competitively inhibited control sample.

Target Engagement Validation: The Cellular Thermal Shift Assay (CETSA)

Identifying a protein via pulldown is not sufficient; we must confirm direct engagement in a physiological context. CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells based on ligand-induced thermal stabilization.[13][14][15][16] A ligand-bound protein is typically more resistant to heat-induced denaturation.[15][17]

Workflow: Validating a Putative Kinase Target with CETSA

The diagram below illustrates the workflow for confirming the engagement of 3-Ethyl-4-fluorophenol with a putative target, "Kinase X".

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture: Culture HepG2 cells to ~80% confluency.

-

Treatment: Treat cells with a saturating concentration of 3-Ethyl-4-fluorophenol (e.g., 10x EC50) or DMSO vehicle control for 1-2 hours.

-

Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles.

-

Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

-

Quantification: Collect the supernatant and analyze the amount of soluble "Kinase X" by Western blotting using a specific antibody.

-

Analysis: Quantify the band intensities and plot them as a percentage of the amount of protein remaining at the lowest temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[16]

Quantifying the Interaction: Binding Kinetics

While CETSA confirms engagement, understanding the kinetics of the interaction provides a deeper layer of information crucial for drug development.[18][19][20][21][22] We need to measure the association rate (k-on), dissociation rate (k-off), and equilibrium dissociation constant (Kd).

Table 2: Hypothetical Binding Parameters for Target "Kinase X"

| Assay Method | Parameter | Value |

| Surface Plasmon Resonance | k-on (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| (SPR) | k-off (s⁻¹) | 3.0 x 10⁻³ |

| Kd (nM) | 20 | |

| Residence Time (1/k-off) | ~5.5 minutes |

Trustworthiness: These quantitative biophysical methods provide orthogonal validation of the target identified by affinity pulldown and CETSA, creating a self-validating system. A long residence time, as shown in the table, can often correlate with more durable in vivo efficacy.[18][19]

Phase 3: Delineating the Downstream Signaling Pathway

With a validated target, "Kinase X," the final phase is to understand the functional consequences of its modulation by 3-Ethyl-4-fluorophenol.

In Vitro Functional Assays

First, we confirm that binding leads to functional modulation using a purified, recombinant protein.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Prepare solutions of recombinant Kinase X, a suitable peptide substrate, and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase and substrate.

-

Compound Addition: Add serial dilutions of 3-Ethyl-4-fluorophenol (typically from 100 µM down to low nM).

-

Initiation: Start the reaction by adding ATP. Incubate for 60 minutes at 30°C.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Pathway Analysis

The ultimate goal is to connect target engagement with the observed cellular phenotype (cytotoxicity). This is achieved by probing the relevant signaling pathway within the cell.

Hypothetical Signaling Pathway

Assuming "Kinase X" is an upstream kinase in the canonical MAPK pathway, we would expect its inhibition to decrease the phosphorylation of downstream effectors MEK and ERK.

Caption: Hypothetical inhibition of the MAPK pathway by 3-Ethyl-4-fluorophenol.

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat HepG2 cells with increasing concentrations of 3-Ethyl-4-fluorophenol for a set time (e.g., 2 hours). Include a positive control (a known Kinase X inhibitor) and a negative (vehicle) control.

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Normalize protein concentrations across all samples.

-

SDS-PAGE & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for:

-

Phospho-MEK (p-MEK)

-

Total MEK

-

Phospho-ERK (p-ERK)

-

Total ERK

-

A loading control (e.g., GAPDH or β-actin).

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

-

Analysis: A dose-dependent decrease in the p-MEK/Total MEK and p-ERK/Total ERK ratios would confirm that 3-Ethyl-4-fluorophenol inhibits the Kinase X signaling pathway in cells, linking target engagement to a functional cellular outcome.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically executing this multi-phase strategy, we can construct a robust, evidence-based model for the mechanism of action of 3-Ethyl-4-fluorophenol. This guide provides a logical framework—from observing a phenotype to identifying a specific molecular target, validating engagement in a cellular context, and finally, delineating the downstream consequences. This integrated approach ensures scientific rigor and provides the comprehensive data package required for advancing a novel compound in a drug discovery pipeline.

References

-

Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(9), 1173-1184. [Link]

-

Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. Drug Discovery from Technology Networks. [Link]

-

Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2009). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Guo, D., et al. (2022). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. ResearchGate. [Link]

-

Frontiers in Chemistry. (2023). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers in Chemistry. [Link]

-